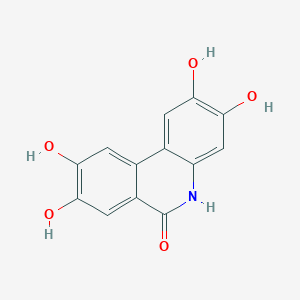

Phenanthridinone deriv. 5a

Description

Historical Context and Evolving Significance of Phenanthridine (B189435) Scaffolds

The foundational phenanthridine structure, a fused system of benzene (B151609) and pyridine (B92270) rings, was first synthesized in 1889. This nitrogen-containing polycyclic aromatic compound quickly became recognized as a "drug preconception" scaffold due to the wide array of biological activities exhibited by its derivatives. nih.gov Historically, research into phenanthridine alkaloids, complex natural products containing this core, laid the groundwork for understanding their pharmacological potential. The planar nature of the phenanthridine ring allows it to intercalate with DNA and RNA, a property famously exploited in molecules like ethidium (B1194527) bromide for molecular biology applications. Over time, the focus has expanded from naturally occurring alkaloids to the synthesis of a vast library of derivatives, driven by the need for new therapeutic agents with improved efficacy and specificity. researchgate.net The development of modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, has greatly facilitated the construction of diverse phenanthridinone frameworks. mdpi.comnih.govrsc.org

Overview of Phenanthridinone Derivatives as Key Structures in Chemical Biology Research

Phenanthridinone derivatives are a cornerstone of modern chemical biology and medicinal chemistry, demonstrating a broad spectrum of pharmacological properties. These compounds are investigated for their potential as anticancer, antiviral, anti-HIV, antibacterial, and antifungal agents. researchgate.netresearchgate.net For instance, some derivatives have been identified as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair, making them promising candidates for cancer therapy. researchgate.netumanitoba.ca Others have shown activity against HIV-1 integrase, a crucial enzyme for viral replication. researchgate.net The versatility of the phenanthridinone scaffold allows for chemical modifications that can fine-tune its biological activity, leading to the discovery of highly potent and selective agents. Research has also explored their application as anti-parasitic agents and inhibitors of enzymes like acetylcholinesterase, relevant for neurological diseases. researchgate.net

Research Focus on Specific Phenanthridinone Derivatives within the Class, Including Phenanthridinone Deriv. 5a

The designation "this compound" is commonly used in scientific literature to refer to a specific compound within a synthesized series. The exact structure of "5a" is therefore dependent on the context of the particular research paper. For the purpose of this article, we will focus on a specific polycyclic heteroaromatic compound designated as 5a in a study detailing its synthesis via a novel CO2•– enabled radical cyclization process. acs.org This compound is systematically named 10,11-dihydro-9H-benzo[b] nih.govresearchgate.netoxazino[3,2,1-de]phenanthridin-9-one .

In the referenced study, this phenanthridinone derivative was synthesized from a 3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine-derived 2-iodo arylbenzamide precursor. acs.org The reaction, promoted by cesium formate (B1220265) and light, proceeds through a cascade of single-electron transfer, intramolecular hydrogen atom transfer, and cyclization to yield the target polycyclic structure. acs.org The development of such synthetic methods is crucial for accessing complex and potentially bioactive molecules.

Table 1: Research Findings for this compound (10,11-dihydro-9H-benzo[b] nih.govresearchgate.netoxazino[3,2,1-de]phenanthridin-9-one)

| Aspect | Finding | Citation |

|---|---|---|

| Synthesis Method | Synthesized via a CO2•– enabled cascade reaction involving a 2-iodo arylbenzamide precursor. | acs.org |

| Reaction Conditions | Utilizes cesium formate (HCO2Cs) in DMSO, incubated at 45–50 °C for 24 hours under light. | acs.org |

| Yield | The synthesis resulted in a good isolated yield of 77%. | acs.org |

| Structural Feature | A polycyclic heteroaromatic compound incorporating a phenanthridinone core fused with a benzo[b] nih.govresearchgate.netoxazine system. | acs.org |

| Significance | The synthetic protocol represents a general methodology for creating complex phenanthridinones and related heterocycles from readily available starting materials. | acs.org |

This specific derivative exemplifies the ongoing efforts to expand the chemical space of phenanthridinone-based compounds, providing novel scaffolds for future biological screening and drug discovery programs.

Structure

3D Structure

Properties

Molecular Formula |

C13H9NO5 |

|---|---|

Molecular Weight |

259.21 g/mol |

IUPAC Name |

2,3,8,9-tetrahydroxy-5H-phenanthridin-6-one |

InChI |

InChI=1S/C13H9NO5/c15-9-1-5-6-2-10(16)12(18)4-8(6)14-13(19)7(5)3-11(9)17/h1-4,15-18H,(H,14,19) |

InChI Key |

DGBGQRANCYITIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C3=CC(=C(C=C3NC(=O)C2=CC(=C1O)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Phenanthridinone Cores and Derivatives

Palladium-Catalyzed Synthetic Routes

Palladium catalysis stands out as a versatile and powerful tool for synthesizing phenanthridinones. researchgate.net Its applications range from direct C-H bond functionalization to complex domino reactions, enabling the construction of diverse phenanthridinone motifs. mdpi.combohrium.com

Intramolecular C-H Bond Functionalization and Arylation Reactions

A primary strategy for forming the phenanthridinone core is through intramolecular C-H bond functionalization, where a pre-existing amide is cyclized via an aryl-aryl bond formation. Photochemically synthesized palladium-polyvinylpyrrolidone (Pd-PVP) nanoparticles have proven effective for this transformation. researchgate.netnih.gov This method involves the intramolecular arylation of N-methyl-N-aryl-2-halobenzamides using a simple base like K2CO3 in an aqueous solvent system, achieving high yields of up to 95% with low catalyst loading. researchgate.netnih.gov The reaction is tolerant of a wide array of functional groups on the aromatic rings. nih.gov

Another approach involves the palladium-catalyzed oxidative C-H coupling of benzanilides, using molecular oxygen as the oxidant to furnish the phenanthridinone product. oup.com This direct arylation of nonactivated C-H bonds presents an efficient alternative to classical cross-coupling reactions. nih.gov

Dehydrogenative Annulation Approaches for Phenanthridinone Scaffolds

Dehydrogenative annulation has emerged as a powerful, atom-economical strategy for building polycyclic aromatic compounds. rsc.org A notable development is the palladium-catalyzed intermolecular dehydrogenative annulation of aryl iodides with aryl carbamic chlorides. rsc.orgrsc.org This process involves a dual C-H bond activation, providing an efficient and practical route to various phenanthridinone derivatives. rsc.orgresearchgate.net The substrates for this reaction, aryl carbamic chlorides, are readily prepared from a range of anilines. rsc.org

This methodology has been successfully applied to synthesize a variety of phenanthridinone structures, including those with heterocyclic components. rsc.org For instance, the removal of a p-methoxybenzyl (PMB) protecting group from a synthesized phenanthridinone derivative under acidic conditions yielded the corresponding N–H phenanthridinone 5 with a 91% yield. rsc.org In some cases, copper salts are used to facilitate a cross-dehydrogenative annulation, particularly for the synthesis of polyfluorinated phenanthridinones, which are of significant interest in medicinal chemistry. researchgate.net

| Aryl Iodide | Aryl Carbamic Chloride | Product | Yield (%) |

|---|---|---|---|

| Iodobenzene (B50100) | Phenyl(PMB)carbamic chloride | N-(PMB)-phenanthridinone | 92 |

| 1-Iodo-4-methoxybenzene | Phenyl(PMB)carbamic chloride | 2-Methoxy-N-(PMB)-phenanthridinone | 85 |

| 1-Iodo-4-(trifluoromethyl)benzene | Phenyl(PMB)carbamic chloride | 2-(Trifluoromethyl)-N-(PMB)-phenanthridinone | 70 |

| 2-Iodothiophene | Phenyl(PMB)carbamic chloride | Thieno[2,3-c]phenanthridinone derivative | 75 |

Heck Coupling Processes, including Domino Cyclization

The intramolecular Mizoroki-Heck reaction provides a powerful method for creating phenanthridinone derivatives, especially those containing complex structural features like all-carbon quaternary stereocenters. nih.govacs.org This approach typically involves a multi-step sequence starting from a simple precursor like benzoic acid, which undergoes a Birch reduction-alkylation, followed by coupling with an aminophenol derivative and triflation to prepare the Heck substrate. nih.gov The key step is an enantioselective intramolecular Mizoroki-Heck reaction that desymmetrizes the molecule, generating the chiral phenanthridinone skeleton. nih.govacs.org Nickel-catalyzed versions of this reaction have also been developed as a more sustainable alternative to palladium. researchgate.net

Domino reactions that incorporate a Heck cyclization offer a highly efficient route to complex heterocyclic systems in a single pot. acs.org For example, a palladium-catalyzed acylation followed by a Heck reaction has been observed when using specific substrates like allyl(phenyl)carbamic chloride in dehydrogenative annulation conditions. rsc.org

Cross-Coupling and Cyclization Strategies for Diverse Phenanthridinone Motifs

Various cross-coupling strategies are employed to construct the biaryl backbone of phenanthridinones, which is then cyclized. The Suzuki-Miyaura cross-coupling reaction is a well-established method, often used in a one-pot fashion to couple boronic acids with halo-aromatics, followed by cyclization to yield the final product. mdpi.com

The Catellani reaction, which utilizes palladium/norbornene cooperative catalysis, is a particularly powerful tool for the dual functionalization of aryl halides. bohrium.com This reaction can achieve an ortho-amination followed by an ipso-C-H arylation in a sequential manner. bohrium.com This domino process involves an intermolecular C-N bond formation followed by an intramolecular C-H activation of a tethered arene, yielding aminated phenanthridinones in moderate to good yields. bohrium.com Another strategy involves the palladium-catalyzed annulation of 2-bromobenzamides with 2-bromobenzoic acid derivatives, which is proposed to proceed via an aryne intermediate. acs.org

A distinct method involves a radical-based approach using cesium formate (B1220265) to generate a CO₂ radical anion, which facilitates a cascade reaction. acs.org This process, starting from 2-iodo arylbenzamides derived from structures like 3,4-dihydro-2H-benzo[b] mdpi.comrsc.orgoxazine, smoothly produces polycyclic heteroaromatics such as Phenanthridinone deriv. 5a in good yields (74–77%). acs.org

| Starting Amide | Product | Yield (%) |

|---|---|---|

| 3,4-Dihydro-2H-benzo[b] mdpi.comrsc.orgoxazine-derived 2-iodo arylbenzamide | This compound | 77 |

| 1,2,3,4-Tetrahydroquinoline-derived 2-iodo arylbenzamide | Phenanthridinone deriv. 5b | 74 |

Cyclization Reactions

Beyond palladium-catalyzed routes, other cyclization strategies provide effective access to the phenanthridinone core.

Intramolecular Addition to N-Tethered Arynes

The use of arynes as reactive intermediates offers a powerful method for forming phenanthridinone scaffolds. nih.gov In this approach, an aryne precursor is tethered to an aryl amine. nih.govrsc.org The aryne is generated in situ, typically from an o-silylaryl triflate precursor, and undergoes intramolecular nucleophilic addition by the tethered amine to form the new biaryl linkage. rsc.orgresearchgate.net

A fascinating aspect of this reaction is the product selectivity controlled by the reaction atmosphere. When the cyclization is conducted under an inert atmosphere, the primary product is a 5,6-dihydrophenanthridine. nih.govrsc.org However, conducting the exact same reaction in the presence of air results in a complete switch of selectivity, affording the corresponding phenanthridin-6(5H)-one as the sole product. nih.govrsc.org This method has been used to synthesize a range of phenanthridinone derivatives with potential for further functionalization. rsc.org

Photochemical and Radical Cyclizations

Photochemical reactions provide a powerful tool for the synthesis of complex organic molecules, such as phenanthridinones, under mild conditions. rsc.org These reactions often proceed through radical intermediates, enabling unique bond formations.

One of the early investigations into the photochemical synthesis of phenanthridinones involved the photocyclization of benzanilides to create unsymmetrically substituted products. mdpi.com A later improvement on this method utilized the photocyclization of boron complexes, which, after hydrolysis, yielded phenanthridinones. mdpi.com

Visible-light-promoted direct oxidative C–H amidation has emerged as a significant advancement. rsc.orgmdpi.com In this approach, an amidyl radical is generated from a benzamide (B126) precursor through a process believed to be proton-coupled electron transfer (PCET) initiated by visible light. researchgate.net This radical then undergoes intramolecular cyclization. For instance, using 1-chloroanthraquinone (B52148) as a photocatalyst under an air atmosphere, benzamides can be converted to phenanthridinones. mdpi.com The photoexcited catalyst oxidizes the benzamide to an amidyl radical, which cyclizes and subsequently reacts with oxygen to form a peroxy radical, leading to the final product. mdpi.com

Another strategy involves the photolysis of 2-isocyanobiphenyls. This method has been shown to produce a variety of phenanthridine (B189435) derivatives in a two-step process with yields ranging from 31% to 95%. acs.org Furthermore, visible-light-induced cascade reactions of diazoamides can efficiently construct phenanthridinone structures through multiple radical additions and cyclizations. rsc.org

Radical cyclization can also be induced without light. For example, the cyclization of 2-(formylamino)biphenyls using di-tert-butyl peroxide as a radical initiator yields phenanthridinones in good to excellent yields. thieme-connect.de A transition-metal-free approach for the aryl-arene coupling of halo benzamides has been developed using KOtBu, 1,10-phenanthroline (B135089) as a ligand, and AIBN as a radical initiator. mdpi.com

Table 1: Examples of Photochemical and Radical Cyclizations for Phenanthridinone Synthesis

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Benzanilide | Visible light, 1-chloroanthraquinone, air | Phenanthridinone | Moderate to Good | mdpi.com |

| 2-Isocyanobiphenyl | Photolysis | Phenanthridine derivative | 31-95 | acs.org |

| 2-(Formylamino)biphenyl | Di-tert-butyl peroxide, chlorobenzene, 110°C | Phenanthridinone | 83 | thieme-connect.de |

| Halo benzamide | KOtBu, 1,10-phenanthroline, AIBN | Phenanthridinone | Not specified | mdpi.com |

| N-Aryl biphenylcarboxamide | Visible light, 1-chloroanthraquinone, K2CO3, CHCl3 | Phenanthridinone | Not specified | researchgate.net |

Microwave-Assisted Cyclization Techniques

Microwave-assisted organic synthesis has gained prominence due to its ability to dramatically reduce reaction times and often improve yields. researchgate.net This technology has been successfully applied to the synthesis of phenanthridinones.

A notable transition-metal-free, microwave-assisted methodology employs the natural product vasicine (B45323) as a catalyst for the intramolecular C–H arylation of aryl halides. mdpi.comrsc.org In the presence of KOtBu as a base and sulfolane (B150427) as the solvent, this reaction proceeds smoothly with aryl iodides, bromides, and even less reactive aryl chlorides, typically reaching completion within 15 minutes. mdpi.comrsc.org

Another microwave-assisted approach involves the K2CO3-promoted radical cyclization of N-aryl-2-bromobenzamides in dimethylformamide (DMF). acs.org This method provides a transition-metal-free route to phenanthridin-6(5H)-ones in high yields. acs.org The cyclization of 2-bromo-N-phenylcyclohex-1-enecarboxamide derivatives under these conditions also yields the corresponding tetrahydrophenanthridin-6(5H)-ones. acs.org

Microwave irradiation has also been utilized in the intramolecular Diels-Alder reaction of o-furyl(allylamino)arenes, which, after a series of transformations, can lead to dihydrophenanthridines and subsequently phenanthridines. researchgate.net Furthermore, a rapid microwave-assisted radical insertion/cyclization of biphenyl (B1667301) isocyanides with compounds containing a C(sp3)-H bond adjacent to a heteroatom has been developed, affording phenanthridine derivatives in good to excellent yields. nih.gov

Table 2: Microwave-Assisted Synthesis of Phenanthridinone Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Aryl halide | Vasicine, KOtBu, sulfolane, microwave | Phenanthridinone/Dihydrophenanthridine | 45-90 | rsc.org |

| N-Aryl-2-bromobenzamide | K2CO3, DMF, microwave | Phenanthridin-6(5H)-one | High | acs.org |

| Biphenyl isocyanide | C(sp3)-H source, microwave | Phenanthridine derivative | Good to Excellent | nih.gov |

Anionic Ring-Closure Methods

Anionic ring-closure represents a classical yet effective strategy for constructing the phenanthridinone core. rsc.org This method typically involves the intramolecular cyclization of a suitably substituted biphenyl derivative.

A key example is the potassium hydroxide-mediated anionic ring closure of fluorine-substituted 2-arylbenzonitriles. researchgate.netmdpi.com This approach provides a direct route to (NH)-phenanthridinones. researchgate.net The methodology relies on the nucleophilic attack of the amide anion, formed by the deprotonation of the amide precursor, onto the aromatic ring, displacing a fluoride (B91410) ion. researchgate.net

This strategy has been extended to other leaving groups. For instance, bromide-substituted benzonitriles can undergo copper-catalyzed annulation to form phenanthridinones. researchgate.netmdpi.com While this particular example involves a metal catalyst, the fundamental step is the anionic ring closure.

The addition of organometallic reagents to 2-cyanobiphenyls can also lead to phenanthridines through an anionic cyclization pathway, showcasing the versatility of this general approach. colab.ws

Table 3: Anionic Ring-Closure for Phenanthridinone Synthesis

| Starting Material | Reagents and Conditions | Key Intermediate | Product | Reference |

| Fluorine-substituted 2-arylbenzonitrile | KOH | Amide anion | (NH)-Phenanthridinone | researchgate.netmdpi.com |

| Bromine-substituted 2-arylbenzonitrile | Copper catalyst | Amide anion | (NH)-Phenanthridinone | researchgate.netmdpi.com |

Metal-Free and Alternative Catalytic Approaches

The development of metal-free and alternative catalytic systems is driven by the need for more sustainable, cost-effective, and environmentally friendly synthetic methods. These approaches avoid the use of often expensive and toxic transition metals.

Transition Metal-Free C-H Arylation Methods

Transition-metal-free C-H arylation has become a highly attractive strategy for the synthesis of biaryl compounds, including the phenanthridinone framework. mdpi.combohrium.com These methods often rely on radical pathways or photo-induced processes.

One such method involves the cyclization of benzanilides in the presence of phenyliodine(III) bis(trifluoroacetate) (PIFA), which is effective for electron-rich substrates. mdpi.com Another approach is the Na2S2O8-promoted decarboxylative cyclization of biaryl-2-oxamic acids, which proceeds with high efficiency via a radical pathway. mdpi.com This method is notable for its tolerance of electron-withdrawing groups on the aromatic ring. mdpi.com

Visible-light-driven oxidative C-H amidation offers another powerful metal-free route. researchgate.net Using an organic photocatalyst like 1-chloroanthraquinone, N-aryl biphenylcarboxamides can be cyclized to phenanthridinones at room temperature. mdpi.comresearchgate.net The reaction is initiated by the generation of an amidyl radical through a photo-induced proton-coupled electron transfer (PCET) from the amide N-H bond. researchgate.net

Furthermore, a base-promoted homolytic aromatic substitution has been reported, where N-substituted-N-phenyl anilines are cyclized to carbazoles and N-(2-halobenzyl)-N-methylanilines to phenanthridinones using KOtBu in DMSO under blue light irradiation. researchgate.net

Table 4: Selected Transition Metal-Free C-H Arylation Methods

| Precursor | Reagents and Conditions | Proposed Mechanism | Product | Reference |

| Benzanilide | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Not specified | Phenanthridinone | mdpi.com |

| Biaryl-2-oxamic acid | Na2S2O8 | Radical decarboxylative cyclization | Phenanthridinone | mdpi.com |

| N-Aryl biphenylcarboxamide | Visible light, 1-chloroanthraquinone, K2CO3 | Photo-induced PCET, amidyl radical cyclization | Phenanthridinone | mdpi.comresearchgate.net |

| N-(2-halobenzyl)-N-methylaniline | Blue light, KOtBu, DMSO | Photo-induced electron transfer, homolytic aromatic substitution | Phenanthridinone | researchgate.net |

Hypervalent Iodine-Mediated Transformations

Hypervalent iodine reagents have emerged as versatile and environmentally benign oxidants in organic synthesis, capable of mediating a wide range of transformations, including the synthesis of heterocyclic compounds like phenanthridinones. mdpi.comdovepress.comchim.it

A significant application is the intramolecular C-H amidation of N-methoxybenzamides. mdpi.com Using catalytic amounts of iodobenzene with a terminal oxidant such as a peroxy acid, phenanthridinones can be constructed at room temperature in moderate to high yields. mdpi.comchim.it The reaction is performed in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) under an air atmosphere. mdpi.com

Phenyliodine(III) bis(trifluoroacetate) (PIFA) is another commonly used hypervalent iodine reagent for synthesizing phenanthridinone and benzo[c]phenanthridine (B1199836) derivatives. dovepress.comscispace.com For example, PIFA can mediate the cyclization of benzanilides. mdpi.com

N-Iodosuccinimide (NIS) has also been employed in the oxidative arene C(sp2)–H amidation of amides to form phenanthridinones. mdpi.com The proposed mechanism involves the formation of an N-iodo intermediate, which undergoes homolytic cleavage to generate an amidyl radical. This radical then cyclizes onto the aromatic ring to eventually form the phenanthridinone product. mdpi.com

Table 5: Hypervalent Iodine-Mediated Synthesis of Phenanthridinones

| Substrate | Hypervalent Iodine Reagent/System | Conditions | Product | Reference |

| N-Methoxybenzamide | Catalytic iodobenzene, peroxy acid | HFIP, air, room temperature | 2-Substituted-phenanthridinone | mdpi.comchim.it |

| Benzanilide | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Not specified | Phenanthridinone | mdpi.com |

| Amide | N-Iodosuccinimide (NIS) | Thermal conditions | Phenanthridinone | mdpi.com |

Fe-Catalyzed Cascade Addition/Cyclization

Iron, being an abundant, inexpensive, and relatively non-toxic metal, is an attractive catalyst for organic synthesis. Fe-catalyzed reactions often proceed via radical pathways and have been applied to the synthesis of phenanthridine derivatives.

An efficient Fe-catalyzed cascade addition/cyclization of 2-biphenyl isocyanides with toluenes has been developed for the synthesis of 6-benzylated phenanthridines. dntb.gov.uaresearchgate.net This reaction utilizes di-tert-butyl peroxide (DTBP) as both a radical initiator and an oxidant. researchgate.net The methodology demonstrates good functional group tolerance. dntb.gov.uaresearchgate.net This reaction is part of a broader strategy of iron-catalyzed cascade radical addition/cyclization of 2-biphenyl isocyanides, which has also been used to synthesize 6-aroyl phenanthridines. mdpi.com

Iron catalysis has also been investigated in the tandem addition/cyclization of o-vinylanilides with ketones and esters, activating the α-C(sp3)–H bond. beilstein-journals.org Although this specific example leads to other nitrogen heterocycles, it highlights the potential of iron catalysis for C-C and C-N bond formation in cascade reactions that could be adapted for phenanthridinone synthesis. beilstein-journals.org

Table 6: Fe-Catalyzed Cascade Reactions for Phenanthridine Synthesis

| Substrates | Catalyst/Reagents | Key Process | Product | Reference |

| 2-Biphenyl isocyanide, Toluene | Fe-catalyst, DTBP | Cascade addition/cyclization | 6-Benzylated phenanthridine | dntb.gov.uaresearchgate.net |

| 2-Biphenyl isocyanide | Fe-catalyst | Cascade radical addition/cyclization | 6-Aroyl phenanthridine | mdpi.com |

Aza-Wittig Reactions

The Aza-Wittig reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. ehu.es This reaction involves the interaction of an iminophosphorane (aza-ylide) with a carbonyl group to form an imine. wikipedia.orgchem-station.com In an intramolecular context, it provides an effective route to construct cyclic structures, including the phenanthridinone core. ehu.eswikipedia.org

The process is analogous to the standard Wittig reaction, but with a nitrogen atom in place of the carbon in the ylide. wikipedia.org The reaction typically proceeds under neutral conditions and offers high yields, making it a valuable method in organic synthesis. ehu.es One of the key advantages of the intramolecular Aza-Wittig reaction is its ability to form complex polycyclic and macrocyclic systems. ehu.es For instance, biaryl isocyanates can be converted into phenanthridines through an intramolecular Aza-Wittig reaction, which then can be further transformed into phenanthridinones. beilstein-journals.org This methodology has been employed in the synthesis of various heterocyclic compounds, demonstrating its versatility. rsc.org

Specialized Synthetic Strategies for Phenanthridinone Derivatives

A significant challenge in synthetic chemistry is the creation of all-carbon quaternary stereocenters. A novel and efficient method to generate phenanthridinone derivatives featuring these complex centers involves a sequence of a Birch reduction-alkylation followed by a desymmetrizing enantioselective intramolecular Mizoroki-Heck reaction. nih.govresearchgate.net This four-step process transforms inexpensive benzoic acid into structurally complex and potentially more selective phenanthridinone analogs. nih.gov

The sequence begins with the Birch reduction-alkylation of benzoic acid to create 1,4-cyclohexadiene (B1204751) structures with a quaternary carbon. nih.govmorressier.com This is followed by coupling with an aminophenol derivative, triflation of the resulting phenol, and finally, an enantioselective intramolecular Heck reaction to form the tricyclic phenanthridinone skeleton. nih.gov This approach is particularly valuable as it introduces three-dimensionality to the typically flat phenanthridinone structure, which can lead to improved therapeutic selectivity. nih.govdigitellinc.com The Mizoroki-Heck reaction in this sequence has been a subject of optimization, with studies exploring both palladium and nickel catalysis to improve enantioselectivity, especially for sterically demanding substrates. acs.org

Table 1: Birch Reduction-Alkylation of Benzoic Acid

| Alkylating Agent | Product (1,4-cyclohexadiene) Yield |

|---|---|

| Various alkyl halides | Consistently high |

Data sourced from a study on the synthesis of quaternary carbon-containing phenanthridinone derivatives. nih.gov

The synthesis of heteroatom analogs of bioactive compounds is a growing area of interest. Thiaphenanthridinones, where a sulfur atom replaces a carbon in the phenanthridinone core, represent an important class of such analogs. nih.gov A facile one-step synthesis of these compounds has been developed using a palladium-catalyzed cross-coupling of sulfinate esters and 2-borylanilines, followed by cyclization. nih.govresearchgate.netacs.org

This method is notable for its mild reaction conditions and tolerance of a wide variety of functional groups, allowing for the synthesis of a diverse range of thiaphenanthridinone derivatives from readily available starting materials. nih.govacs.org The reaction proceeds via an initial palladium-catalyzed cross-coupling to form a biaryl intermediate, which then undergoes intramolecular cyclization. nih.gov The resulting Boc-protected thiaphenanthridinones can be easily deprotected using trifluoroacetic acid (TFA) to yield the corresponding NH-thiaphenanthridinones, such as 5a , which have shown significant stability. nih.gov

Table 2: Synthesis of Thiaphenanthridinones

| Reactants | Catalyst | Product |

|---|---|---|

| Sulfinate esters and 2-borylanilines | Palladium | Thiaphenanthridinones |

This process involves a bromide-selective cross-coupling and cyclization in one step. nih.govresearcher.life

The synthesis of both N-protected and unprotected (N-H) phenanthridinones is crucial for further derivatization and biological evaluation. Various methods have been established to achieve this.

Palladium-catalyzed intramolecular C–H arylation of N-protected 2-halobenzamides is a common strategy to produce N-substituted phenanthridinones. mdpi.com For the synthesis of N-H phenanthridinones, a one-pot method starting from biaryl dicarboxylic acids has been developed, which involves a Curtius rearrangement followed by basic hydrolysis. researchgate.net This approach avoids the need for protection and deprotection steps. researchgate.netorgsyn.org

Another efficient method for preparing free (NH)-phenanthridinones is the Pd-catalyzed C(sp2)–H aminocarbonylation of unprotected o-arylanilines under an atmosphere of carbon monoxide. rsc.org This reaction uses the aniline (B41778) NH2 group as a directing group. Furthermore, the removal of protecting groups like p-methoxybenzyl (PMB) under acidic conditions can provide the desired N-H phenanthridinone in high yield. rsc.org

Information regarding the direct derivatization of a natural product named "Bicolorine 5a" to a phenanthridinone derivative is not available in the provided search results. The search results do mention a compound designated as 5a , which is an NH-thiaphenanthridinone, a sulfur analog of phenanthridinone, synthesized by the removal of a Boc protecting group. nih.gov However, there is no indication that this compound is derived from a natural product called Bicolorine.

The synthesis and derivatization of phenanthridinones are often inspired by the structures of bioactive natural alkaloids. mdpi.com These natural products, which include compounds like narciclasine (B1677919) and pancratistatin, feature the phenanthridinone skeleton and exhibit a wide range of biological activities. mdpi.com Synthetic efforts are often directed at creating analogs of these natural products to explore structure-activity relationships and develop new therapeutic agents.

In Vitro Biological Activity Spectrum of Phenanthridinone Derivatives

Anticancer and Antitumor Potency in Cell-Based Assays

The anticancer properties of phenanthridinone derivatives are a primary focus of research, with many compounds demonstrating notable efficacy in preclinical in vitro models.

A series of structurally simple phenanthridinone analogues have been synthesized and evaluated for their antitumor activity against a panel of human cancer cell lines. mdpi.com The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay is commonly used to determine the cytotoxic effects of these compounds. mdpi.comresearchgate.net

One such derivative, 3,8,9-trimethoxy-5-methyl-5H-phenanthridin-6-one, designated as compound 5a , has been tested for its in vitro cytotoxicity. mdpi.com Studies show that N-5 substituted phenanthridinone derivatives exhibit moderate to high activity against the CNE1 human nasopharyngeal carcinoma cell line. mdpi.com The introduction of a substituent at the N-5 position appears to be a key factor in enhancing antitumor activity. mdpi.com

Another derivative, compound 5e , which also possesses a phenanthridinone core, has shown exceptional cytotoxicity against all tested cell lines, with a particularly high potency against CNE1 cells, registering an IC₅₀ value of 1.13 μM. mdpi.comresearchgate.net Other related planar conjugated compounds, 15b and 15c , demonstrated superior activity against HepG2 (human liver cancer) and A549 (human lung cancer) cells compared to the reference compound, nitidine (B1203446) chloride. mdpi.comresearchgate.net

Table 1: In Vitro Cytotoxicity (IC₅₀, μM) of Phenanthridinone Derivatives against Human Cancer Cell Lines Data derived from studies on various phenanthridinone analogues.

A novel synthetic phenanthridinone derivative, ZYH005 , has demonstrated specific and potent anticancer effects against acute promyelocytic leukemia (APL). nih.govresearchgate.netoup.com This is particularly significant in the context of resistance to all-trans retinoic acid (ATRA), a standard APL therapy. nih.govresearchgate.netoup.comnih.gov ZYH005 exhibits efficacy in both ATRA-sensitive and ATRA-resistant APL cell lines in vitro. nih.govresearchgate.netoup.com

The compound was found to have significant anti-proliferation effects on APL cell lines NB4 and HL60, with 24-hour IC₅₀ values of 0.041 μM and 0.053 μM, respectively. nih.gov Notably, ZYH005 showed minimal cytotoxic effects on non-cancerous cell lines and peripheral blood mononuclear cells from healthy donors, indicating a degree of selectivity. nih.govresearchgate.netoup.com Mechanistic studies revealed that ZYH005 acts as a DNA intercalator, which triggers DNA damage and leads to caspase-dependent degradation of the PML-RARα fusion protein, a hallmark of APL. nih.gov This action induces apoptosis in both APL and ATRA-resistant APL cells. nih.govnih.gov

The cytotoxic potency of certain phenanthridinone derivatives has been shown to surpass that of established chemotherapeutic agents in in vitro assays. The apoptosis-inducing effect of ZYH005 in APL and ATRA-resistant APL cells was found to be more potent than that of arsenic trioxide as well as conventional anticancer drugs like 5-fluorouracil, cisplatin (B142131), and doxorubicin. nih.govresearchgate.netnih.govoup.com

Furthermore, other synthetic phenanthridinone derivatives have been reported to exhibit greater anticancer activity than standard chemotherapeutics such as Taxol, doxorubicin, gemcitabine, and cisplatin in various studies. oup.com This suggests that the phenanthridinone scaffold is a promising backbone for the development of new anticancer agents with potentially superior efficacy. oup.com

Selective Anticancer Effects on Specific Leukemia Models (e.g., Acute Promyelocytic Leukemia, ATRA-Resistant APL)

Antimicrobial and Anti-Infective Activities

In addition to their anticancer properties, phenanthridinone derivatives have been investigated for their ability to combat infectious diseases, showing activity against both mycobacteria and common Gram-positive bacteria.

The phenanthridine (B189435) core is recognized as a promising scaffold for developing new antitubercular agents. nih.gov Various derivatives have been synthesized and tested for their efficacy against Mycobacterium tuberculosis (Mtb). nih.gov

In one study, a series of phenanthridine amide and 1,2,3-triazole derivatives were synthesized and evaluated. nih.gov The phenanthridine amide derivative PA-01 showed anti-TB activity with a Minimum Inhibitory Concentration (MIC) of 61.31 μM in a microplate Alamar Blue assay (MABA) against the Mtb H37Rv strain. nih.gov Among the triazole derivatives, PT-09 was the most active, with an MIC of 41.47 μM in the same assay. nih.gov Other studies have identified benzo[c]phenanthridine (B1199836) derivatives (BPD-6 and BPD-9 ) with strong inhibitory activity (MIC₉₀ ~2 to 10 µM) against multiple Mycobacterium strains, including multidrug-resistant isolates. nih.gov

Phenanthridinone derivatives have also shown significant antibacterial activity, particularly against Gram-positive bacteria. researchgate.net The activity spectrum of these compounds often includes clinically relevant pathogens like Streptococcus species. researchgate.netstudyantibiotics.com

A study involving 119 phenanthridine derivatives identified a compound, HCK20 , with notable antibacterial activity against several Streptococcus species. researchgate.net HCK20 demonstrated MICs ranging from 15 to 60 µM against Streptococcus pneumoniae, Streptococcus agalactiae, Streptococcus suis, Streptococcus dysgalactiae, and Streptococcus equi. researchgate.net Further research suggests that HCK20 may exert its effect by disrupting the permeability of the bacterial cell wall. researchgate.net Another study on 5-methylphenanthridium derivatives identified compounds (5A2, 5B1, 5B2, 5B3, 5C1, and 5C2 ) with an MIC value of 4 µg/mL against Streptococcus pyogenes. researchgate.net

Table 2: In Vitro Antibacterial Activity (MIC) of Phenanthridinone Derivatives

Antiviral Effects (e.g., Anti-Tobacco Mosaic Virus Activity)

The phenanthridinone derivative Bicolorine (5a) has been a subject of investigation as a natural product scaffold for the development of novel agents against plant viruses, specifically the Tobacco Mosaic Virus (TMV). mdpi.com In a notable study, Bicolorine (5a), an Amaryllidaceae alkaloid, was selected as a parent structure for the synthesis and evaluation of a series of new derivatives aimed at discovering potent anti-TMV agents. mdpi.comresearchgate.net

The antiviral activities of the parent compound and its derivatives were assessed in vivo through various modes, including inactivation, curative, and protection effects against TMV. mdpi.com The research demonstrated that while Bicolorine (5a) itself served as a foundational structure, certain synthesized derivatives exhibited significantly enhanced anti-TMV properties. For instance, derivatives were developed by introducing different substituents onto the benzene (B151609) ring of the phenanthridine core or by modifying the nitrogen atom. mdpi.com

The results indicated that most of the synthesized derivatives showed better anti-TMV activities than the parent compounds. mdpi.com Specifically, a derivative of Bicolorine, compound 5b, showed an improved inactivation effect against TMV when compared to the unsubstituted derivative 5h. mdpi.com Many of the newly synthesized compounds in the study displayed superior anti-TMV activity compared to the commercial antiviral agent Ribavirin at a concentration of 500 mg/L. mdpi.com This suggests that the phenanthridine skeleton of Bicolorine (5a) is a promising template for developing new agrochemicals, though the parent compound itself is less potent than its optimized derivatives. mdpi.comresearchgate.net

Table 1: In Vivo Antiviral Activity of Bicolorine (5a) Derivatives against TMV at 500 mg/L

| Compound | Inactivation Effect (%) | Curative Effect (%) | Protection Effect (%) |

| Bicolorine (5a) Derivative (5b) | 45 | 40 | 42 |

| Bicolorine (5a) Derivative (5h) | 35 | 32 | 34 |

| Ningnanmycin (Control) | 55 | 57 | 58 |

| Ribavirin (Control) | 42 | 41 | 40 |

This table is generated based on data reported in the study "Discovery of Crinasiadine (B1194221), Trisphaeridine, Bicolorine, and Their Derivatives as Anti-Tobacco Mosaic Virus (TMV) Agents". The data highlights the activity of derivatives of parent compound 5a.

Antimalarial and Antiplasmodial Investigations

Scientific literature from the conducted searches does not provide specific in vitro data on the antimalarial or antiplasmodial activity of the phenanthridinone derivative Bicolorine (5a). While research into the antiplasmodial properties of other alkaloid scaffolds, such as phenanthrolines, exists, specific investigations into Bicolorine (5a) for this biological activity are not available in the reviewed sources. science.gov

Other Biological Activities of Research Interest

Anti-inflammatory Investigations

Based on a review of available scientific literature, there is no specific information detailing in vitro studies on the anti-inflammatory potential of Bicolorine (5a). Research on the anti-inflammatory effects of novel synthetic compounds has been conducted on various heterocyclic structures, but phenanthridinones, and specifically Bicolorine (5a), were not the subject of these investigations.

Potential in Anti-HIV Research

There is currently no available data from the searched scientific literature regarding the evaluation of Bicolorine (5a) for in vitro anti-HIV activity. While numerous studies focus on the discovery of novel anti-HIV agents from both natural and synthetic origins, Bicolorine (5a) has not been reported in these screenings.

Structure Activity Relationship Sar Studies of Phenanthridinone Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological profile of phenanthridinone derivatives can be finely tuned by introducing various substituents onto the tricyclic system. Modifications at the N-5 amide nitrogen, the C-6 carbonyl carbon, and the peripheral benzene (B151609) rings have been shown to have a profound impact on the potency and selectivity of these compounds.

The substituent at the N-5 position of the phenanthridinone core plays a significant role in modulating antitumor activity. Research has demonstrated that the introduction of specific groups at this nitrogen atom can markedly improve cytotoxic efficacy against cancer cell lines. mdpi.com A study comparing N-5 substituted phenanthridinone derivatives (5a, 5b, 5c, 5e) with their unsubstituted counterparts (6a-d) revealed that N-5 substitution significantly enhanced antitumor activity against the CNE1 human nasopharyngeal carcinoma cell line. mdpi.com

For instance, compound Phenanthridinone Deriv. 5e displayed extraordinary cytotoxicity against all tested cell lines, showing the highest activity against CNE1 cells with an IC₅₀ value of 1.13 μM. mdpi.comresearchgate.net This potency was 1.6-fold greater than that of the natural antitumor alkaloid nitidine (B1203446) chloride. mdpi.com In contrast, derivatives with long-chain substituents at the N-5 position did not show significant activity, suggesting that the size and nature of the N-5 substituent are critical determinants of biological effect. mdpi.com

The data below summarizes the cytotoxic activities of several N-5 substituted phenanthridinone derivatives against various human cancer cell lines.

Table 1: Antitumor Activity of N-5 Substituted Phenanthridinone Derivatives

| Compound | N-5 Substituent | Cell Line | IC₅₀ (μM) mdpi.comresearchgate.net |

|---|---|---|---|

| Phenanthridinone Deriv. 5a | Methyl | CNE1 | >20 |

| Phenanthridinone Deriv. 5b | PMB | CNE1 | 15.17 |

| Phenanthridinone Deriv. 5c | MOM | CNE1 | 10.23 |

| Phenanthridinone Deriv. 5e | PMB | CNE1 | 1.13 |

| Phenanthridinone Deriv. 5e | PMB | HepG2 | 2.15 |

| Phenanthridinone Deriv. 5e | PMB | A549 | 2.01 |

| Phenanthridinone Deriv. 5e | PMB | NCI-H460 | 1.87 |

| Nitidine chloride (Reference) | - | CNE1 | 1.85 |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from studies on structurally simple phenanthridine (B189435) analogues. mdpi.comresearchgate.net

The substitution pattern on the A and C benzene rings of the phenanthridinone scaffold is a critical determinant of its antiviral properties. nih.gov For instance, the introduction of fluorine atoms into the phenanthridinone structure has been explored as a strategy to develop compounds with antiviral activity against influenza viruses. researchgate.net

SAR studies on related heterocyclic systems targeting the HIV-1 capsid protein provide insights into how benzene ring functionalization can modulate antiviral potency. In one such study, para-substitution on a benzene ring with groups like amino (-NH₂), methyl (-CH₃), fluorine (-F), methoxy (B1213986) (-CH₃O), and chlorine (-Cl) led to enhanced antiviral activity. kuleuven.be The electronic properties of these substituents appeared to play a role, as seen in the activity order for para-halogen substitutions (F > Cl > Br), which correlates with electronegativity. kuleuven.be This indicates that strategic functionalization of the phenanthridinone benzene rings with specific electron-donating or electron-withdrawing groups could be a viable approach to developing potent antiviral agents.

Role of C-6 Position Functionality in Biological Response

Stereochemical Considerations in Activity Enhancement

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental factor influencing its biological activity. numberanalytics.com For phenanthridinone derivatives, moving from a flat, two-dimensional structure to a more complex three-dimensional architecture can lead to significant improvements in therapeutic properties.

Introducing all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—into the phenanthridinone framework is an advanced strategy to enhance biological performance. nih.govresearchgate.net While the planar structure of traditional phenanthridinones contributes to their broad bioactivity, it is also a source of promiscuous binding and poor therapeutic selectivity. nih.gov The creation of a three-dimensional structure by incorporating a quaternary stereocenter can lead to molecules with improved selectivity and greater potency. nih.govresearchgate.net

These chiral, sp³-rich molecules are thought to have better pharmaceutical profiles due to improved solubility and less promiscuous binding behavior. nih.gov The development of synthetic methods to create phenanthridinone derivatives with these complex stereocenters is a significant challenge but holds the potential to unlock new chemical space and generate novel therapeutic candidates with enhanced properties. nih.govacs.org Analysis of phenanthridinone crystal structures bound to protein targets like PARP-14 and BRD2 bromodomain has shown unoccupied space above and below the flat tricyclic ring system, suggesting that the addition of such three-dimensional features is structurally permissible and could lead to improved interactions. nih.gov

Conformational and Planarity Influences on Biological Activity

Planar, conjugated phenanthridinone derivatives have demonstrated significant cytotoxicity. mdpi.comresearchgate.net For example, a series of planar conjugated compounds (15a, 15b, 15c) showed greater activity against CNE1 cancer cells than the reference compound, nitidine chloride. mdpi.com The planarity of these molecules facilitates their insertion between the base pairs of DNA, which is a common mechanism of action for many anticancer agents. gla.ac.uk Furthermore, the presence of a positive charge on the molecule, creating a cationic, planar aromatic heterocycle, can lead to strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, further enhancing binding. gla.ac.uk

Conversely, a reduction in the planarity of the system, for instance by introducing sp³-hybridized carbons, can diminish its ability to intercalate into DNA. gla.ac.uk This highlights a fundamental trade-off in the design of phenanthridinone-based drugs: while planarity is often linked to potent cytotoxic activity via DNA intercalation, it can also lead to non-specific binding. Introducing non-planar, three-dimensional features, such as the all-carbon quaternary stereocenters discussed previously, is a strategy to move away from broad cytotoxicity and toward more selective, targeted therapies. nih.gov

Importance of Planar Conjugated Structures for Molecular Interactions

The planar and conjugated nature of the phenanthridinone core is a critical determinant of its biological activity, largely by facilitating non-covalent interactions with biological macromolecules such as DNA and various proteins. This planarity allows the fused aromatic ring system to intercalate between the base pairs of DNA or to fit into specific binding pockets of proteins, a mechanism central to the cytotoxic and other pharmacological effects of many phenanthridinone derivatives.

The extensive π-system of the phenanthridinone scaffold enables strong π-π stacking interactions with the aromatic rings of amino acid residues in target proteins or the nucleobases in DNA. These interactions are fundamental to the mechanism of action for many bioactive phenanthridinone-based compounds. For instance, the antitumor activity of benzo[c]phenanthridine (B1199836) alkaloids is contingent upon both molecular planarity and the presence of an immonium region, which together ensure effective intercalation into DNA. acs.org

Research on structurally simple analogues of nitidine, a benzo[c]phenanthridine alkaloid, has underscored the significance of the planar conjugated structure for antitumor activity. dntb.gov.uaresearchgate.net A series of these analogues were synthesized and evaluated for their cytotoxicity against several human cancer cell lines. The results consistently demonstrated that derivatives retaining a high degree of planarity exhibited potent cytotoxic effects. For example, planar conjugated compounds 15a , 15b , and 15c showed significant activity against the CNE1 human nasopharyngeal carcinoma cell line, with IC₅₀ values of 1.20 μM, 1.87 μM, and 1.19 μM, respectively, which were more potent than the natural product nitidine chloride. researchgate.net

Similarly, phenanthridinone derivatives with substitutions at the N-5 position were investigated. Compounds 5a , 5b , 5c , and 5e displayed moderate to high activity, indicating that the introduction of substituents at this position could enhance antitumor effects without disrupting the crucial planarity of the core structure. researchgate.net In particular, compound 5e , which possesses a phenanthridinone core, exhibited remarkable cytotoxicity against all tested cell lines, with a notable IC₅₀ value of 1.13 μM against CNE1 cells. researchgate.net This highlights that the fundamental phenanthridinone scaffold is a key contributor to the observed biological activity.

The following table summarizes the cytotoxic activities of selected phenanthridinone and related planar conjugated derivatives, illustrating the structure-activity relationships discussed.

| Compound | Core Structure | Key Substituents | Target Cell Line | IC₅₀ (μM) |

| 5a | Phenanthridinone | N-5 substitution | CNE1 | Moderate Activity |

| 5b | Phenanthridinone | N-5 substitution | CNE1 | Moderate Activity |

| 5c | Phenanthridinone | N-5 substitution | CNE1 | Moderate Activity |

| 5e | Phenanthridinone | N-5 substitution | CNE1 | 1.13 |

| 15a | Planar Conjugated | C-6 substitution | CNE1 | 1.20 |

| 15b | Planar Conjugated | C-6 substitution | CNE1 | 1.87 |

| 15c | Planar Conjugated | C-6 substitution | CNE1 | 1.19 |

| Nitidine Chloride | Benzo[c]phenanthridine | CNE1 | 1.85 |

Mechanistic Investigations at the Molecular and Cellular Level

DNA-Mediated Mechanisms of Action

Phenanthridinone deriv. 5a has been identified as a DNA intercalator, a characteristic that underpins its subsequent effects on DNA integrity and function. oup.com The planar structure of phenanthridinone-based alkaloids is a key determinant of their ability to insert between the base pairs of the DNA double helix. researchgate.netbeilstein-journals.org

The planarity of the aromatic structure of phenanthridine (B189435) derivatives is a primary factor enabling their intercalation into the double-stranded DNA structure. researchgate.net Single-molecule magnetic tweezers and molecular docking studies have demonstrated that a synthetic phenanthridinone derivative, ZYH005, functions as a DNA intercalator. oup.com This mode of binding is a well-established characteristic of the broader phenanthridine class of compounds, which have been recognized for their DNA binding capabilities for decades. beilstein-journals.org The ability of these compounds to intercalate can be influenced by factors such as pH, which can alter the protonation state of the phenanthridine ring system and thereby modulate binding affinity and specificity towards different polynucleotide sequences. researcher.life

| Parameter | Observation with this compound Analogues | Reference |

| Binding Mode | Intercalation into double-stranded DNA. | oup.com |

| Influencing Factors | The protonation state of the phenanthridine ring, influenced by pH, can alter binding preferences. | researcher.life |

| Structural Basis | The planar aromatic structure is crucial for insertion between DNA base pairs. | researchgate.net |

A direct consequence of DNA intercalation by compounds like this compound is the induction of DNA damage. This damage can manifest as the most severe form of DNA lesion, double-strand breaks (DSBs). researchgate.netscienceopen.com The formation of DSBs is a critical event, as even a single unrepaired break can be lethal to a cell or compromise its genomic integrity. scienceopen.com Mechanistic studies on the related compound ZYH005 have shown that its intercalative binding to DNA subsequently triggers the formation of DSBs and an accumulation of DNA damage. oup.com This induction of DSBs activates cellular DNA damage response (DDR) pathways. oup.comnih.gov However, many cancer cells possess relaxed DDR pathways, making them more susceptible to DNA damaging agents. oup.com The induction of DSBs is a known mechanism of action for various anticancer therapies. researchgate.netscienceopen.com

| Event | Description | Reference |

| DNA Damage | Intercalation leads to the formation of DNA lesions. | oup.com |

| Double-Strand Breaks (DSBs) | The most severe form of DNA damage induced. | oup.comresearchgate.netscienceopen.com |

| Cellular Response | Activation of the DNA Damage Response (DDR) pathway. | oup.comnih.gov |

Phenanthridinone derivatives have been investigated for their ability to interfere with the activity of DNA topoisomerase I (Topo I). mdpi.com Topo I is a crucial enzyme involved in managing DNA topology during processes like replication and transcription. mdpi.combohrium.com It functions by creating transient single-strand breaks in the DNA, allowing the DNA to untwist, and then resealing the break. mdpi.com Some phenanthridinone-based compounds act as Topo I inhibitors, stabilizing the complex between the enzyme and the cleaved DNA. bohrium.com This prevents the re-ligation of the DNA strand, leading to an accumulation of DNA breaks and ultimately, cell death. mdpi.com The inhibition of Topo I is a validated strategy in cancer therapy. mdpi.combohrium.com For instance, benzophenanthridinone derivatives have been synthesized and evaluated as inhibitors of both Topoisomerase I and Tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme that repairs Topo I-mediated DNA damage. researchgate.net

| Target | Function | Mechanism of Inhibition by Phenanthridinone Derivatives | Reference |

| DNA Topoisomerase I (Topo I) | Manages DNA topology by creating and resealing single-strand breaks. | Stabilization of the Topo I-DNA cleavage complex, preventing DNA re-ligation. | mdpi.combohrium.com |

| Tyrosyl-DNA Phosphodiesterase 1 (TDP1) | Repairs Topo I-mediated DNA damage. | Inhibition of TDP1 can potentiate the effects of Topo I inhibitors. | researchgate.net |

Induction of DNA Damage and Double-Strand Breaks

Enzyme and Receptor Target Modulation

Beyond its direct interactions with DNA, this compound and its analogues also modulate the activity of key cellular enzymes, further contributing to their biological effects.

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair, particularly in the response to single-strand breaks (SSBs). mdpi.comnih.govcapes.gov.brdiabetesjournals.org When PARP is inhibited, SSBs are not efficiently repaired, which can lead to the formation of DSBs during DNA replication. mdpi.com Phenanthridinone derivatives have been identified as potent PARP inhibitors. nih.govcapes.gov.brdiabetesjournals.org For example, the phenanthridinone derivative PJ34 is a known potent PARP inhibitor. nih.govcapes.gov.brdiabetesjournals.org The mechanism of PARP inhibitors can involve trapping the PARP enzyme on the damaged DNA, which prevents the completion of the repair process and is a significant contributor to their cytotoxic effects. mdpi.com Molecular docking and dynamics simulations have shown that N-O substituted phenanthridinones can form a complex with PARP-1. researchgate.net

| Enzyme | Role | Effect of this compound Analogues | Reference |

| Poly(ADP-ribose) Polymerase (PARP) | DNA single-strand break repair. | Inhibition of PARP activity, leading to the accumulation of DNA damage. | mdpi.comnih.govcapes.gov.brdiabetesjournals.org |

| PARP-1 | Key enzyme in the PARP family. | Formation of a complex with N-O substituted phenanthridinones, leading to inhibition. | researchgate.net |

Penicillin-binding proteins (PBPs) are essential enzymes in bacterial cell wall synthesis, specifically catalyzing the final steps of peptidoglycan assembly. nih.govmdpi.com The inhibition of these enzymes is the primary mechanism of action for β-lactam antibiotics. rcsb.org Research into novel antibacterial agents has explored the interaction of various non-β-lactam compounds with PBPs. While specific studies on this compound are not detailed in the provided context, the broader class of heterocyclic compounds is under investigation. For example, arylalkylidene rhodanines and iminothiazolidin-4-ones have shown inhibitory activity against PBPs from various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov These compounds can interfere with bacterial growth by inhibiting cell wall synthesis. nih.govnih.gov The development of non-β-lactam PBP inhibitors is a promising avenue for overcoming antibiotic resistance. rcsb.org

| Target | Function in Bacteria | Interaction with Non-β-Lactam Inhibitors | Reference |

| Penicillin-Binding Proteins (PBPs) | Catalyze the final steps of peptidoglycan synthesis for the cell wall. | Inhibition of PBP activity by non-β-lactam compounds can disrupt cell wall integrity and inhibit bacterial growth. | nih.govmdpi.comnih.gov |

| PBP2a (MRSA) | A PBP that confers resistance to β-lactam antibiotics. | A target for novel non-β-lactam inhibitors to overcome resistance. | mdpi.comscienceopen.com |

Inhibition of Cytochrome bc1 and Dihydroorotate Dehydrogenase

Research into the molecular interactions of this compound has highlighted its potential as an inhibitor of key metabolic enzymes. The compound's structure, featuring a phenanthridinone backbone with hydroxyl groups at the 2, 3, 8, and 9 positions, is crucial for its biological activity. ontosight.ai These functional groups may facilitate binding to enzymes such as Cytochrome bc1 and Dihydroorotate Dehydrogenase, which are vital for cellular respiration and nucleotide synthesis, respectively. Inhibition of these enzymes can disrupt essential pathways for energy production and cell proliferation.

Proposed Selective Interactions with Specific Enzymes or Receptors

The specific arrangement of hydroxyl groups on the phenanthridinone scaffold of derivative 5a is believed to enable selective interactions. ontosight.ai These hydroxyl groups can form hydrogen bonds, which are critical for the recognition and binding to the active sites of specific enzymes or receptors. ontosight.ai This potential for selective binding is a key area of investigation, as it could explain the compound's targeted effects on certain biological processes while sparing others. The exploration of these interactions is fundamental to understanding its broader therapeutic potential.

Cellular Pathway Perturbations

This compound has been shown to induce significant perturbations in various cellular pathways, leading to distinct cellular outcomes.

Studies have indicated that phenanthridinone derivatives can interfere with the normal progression of the cell cycle. This interference can lead to an accumulation of cells in a specific phase, such as the G2/M phase. This arrest prevents cells from entering mitosis, thereby halting cell division. The ability of this compound to induce cell cycle arrest is a significant aspect of its biological profile.

Beyond halting the cell cycle, this compound is also implicated in the induction of apoptosis, or programmed cell death. This process is often mediated through caspase-dependent pathways. Caspases are a family of protease enzymes that, once activated, execute the controlled degradation of cellular components, leading to the orderly dismantling of the cell. The engagement of these apoptotic pathways is a critical mechanism of action for many bioactive compounds.

The biological activity of this compound extends to the realm of virology. Research has suggested its potential to interfere with the assembly processes of certain viruses, such as the Tobacco Mosaic Virus (TMV). By disrupting the formation of new viral particles, the compound can inhibit the propagation of the virus. This mode of action highlights a potential application in controlling viral infections through a non-traditional mechanism.

In the context of bacteriology, this compound may exert its effects by altering the permeability of the bacterial cell wall. The cell wall is a crucial structure for bacterial survival, providing structural integrity and protection from the environment. An increase in permeability can disrupt cellular homeostasis, leading to leakage of essential components and ultimately, bacterial cell death. This mechanism suggests a potential role for the compound in combating bacterial infections.

Compound Names

| Identifier | Chemical Name |

| This compound | 2,3,8,9-tetrahydroxy-5,6-dihydrophenanthridin-6-one |

| CHEMBL306785 | 2,3,8,9-tetrahydroxy-5,6-dihydrophenanthridin-6-one |

| Cytochrome bc1 | |

| Dihydroorotate Dehydrogenase | |

| Caspases |

Computational and Biophysical Research Methodologies in Phenanthridinone Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the binding mode and affinity of a small molecule ligand, such as a phenanthridinone derivative, to the active site of a target protein. The process involves generating various possible conformations of the ligand within the protein's binding pocket and scoring these poses based on factors like intermolecular forces, including hydrogen bonds and hydrophobic interactions.

While molecular docking studies have been performed on various phenanthridinone analogs to predict their binding to targets like the second bromodomain of BRD2 (BRD2-BD2) nih.gov, specific molecular docking data for Phenanthridinone deriv. 5a is not publicly available in the reviewed scientific literature. Such a study would be a critical step in identifying its potential biological targets and understanding its mechanism of action at a molecular level.

Molecular Dynamics Simulations for Binding Stability Analysis

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-target complex over time. This computational method simulates the motion of atoms and molecules, providing insights into the flexibility and conformational changes of the protein and the ligand. By analyzing parameters such as the root-mean-square deviation (RMSD) of the protein-ligand complex, researchers can determine if the ligand remains stably bound in the active site.

MD simulations have confirmed the stability of other phenanthridinone analogs in the binding pockets of their targets nih.gov. For this compound, conducting MD simulations would be the logical next step after a promising docking result to validate the stability of its interaction with a potential target protein. However, specific MD simulation studies for this compound have not been reported in the available literature.

Transmission Electron Microscopy (TEM) in Cellular and Viral Contexts

Transmission Electron Microscopy (TEM) is a powerful imaging technique that uses a beam of electrons to visualize the ultrastructure of biological samples at very high resolution. In the context of drug development, TEM can be used to observe the morphological changes in cells or viruses upon treatment with a compound. mdpi.combrynmawr.edu This can reveal information about the compound's mechanism of action, such as the induction of apoptosis or the disruption of viral assembly. acs.org

TEM is particularly valuable for visualizing structures at the nanoscale, making it suitable for studying virus particles and cellular organelles. mdpi.combrynmawr.edu While TEM has been utilized to study the effects of various antiviral and anticancer agents, no specific studies employing TEM to investigate the cellular or viral effects of this compound have been documented in the public scientific record.

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Characterization

The definitive identification and characterization of a newly synthesized compound rely on a suite of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, mass, and purity of the substance.

For this compound, which has been synthesized and described as 3,8,9-trimethoxy-5-methyl-5H-phenanthridin-6-one, the following analytical techniques were used for its characterization:

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the structure and chemical environment of the hydrogen and carbon atoms in the molecule.

Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the compound.

The data obtained from these methods confirm the structure of this compound.

Table 1: Spectroscopic and Spectrometric Data for this compound

| Technique | Observed Data for 3,8,9-trimethoxy-5-methyl-5H-phenanthridin-6-one (5a) |

|---|---|

| Appearance | White solid |

| Melting Point | 191.0–193.0 °C |

| FTIR (KBr, cm⁻¹) | 3441, 3132, 1643, 1608, 1510, 1463, 1402, 1313, 1262, 1230, 1146, 1032, 872, 821, 775, 726 |

| ¹H-NMR (CDCl₃) δ | 8.06 (d, J = 8.6 Hz, 1H), 7.89 (s, 1H), 7.48 (s, 1H), 6.91–6.87 (m, 2H), 4.08 (s, 3H), 4.02 (s, 3H), 3.94 (s, 3H), 3.78 (s, 3H) |

| ¹³C-NMR (CDCl₃) δ | 160.3, 153.5, 149.2, 139.2, 128.8, 128.4, 124.1, 113.0, 109.3, 109.0, 105.5, 102.2, 100.4, 56.3, 56.2, 55.7, 30.1 |

| ESI-MS m/z | 338.34 ([M + K]⁺) |

| Elemental Analysis | Calculated for C₁₇H₁₇NO₄: C 68.21; H 5.72; N 4.68; O 21.68 |

This data has been sourced from a study by Li et al. (2016).

Standardized In Vitro Assays for Biological Activity Quantification (e.g., MTT, MABA, LORA)

To determine the biological activity of a compound, a variety of standardized in vitro assays are used. These assays quantify the effect of the compound on cells or microorganisms.

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. In the presence of a cytotoxic compound, a decrease in metabolic activity is observed. This compound has been evaluated for its antitumor activity using the MTT assay against several human cancer cell lines. The results, presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro), indicate its cytotoxic potential.

Table 2: In Vitro Antitumor Activity of this compound (MTT Assay)

| Cell Line | Description | IC₅₀ (μM) for Compound 5a |

|---|---|---|

| CNE1 | Human nasopharyngeal carcinoma | 1.13 |

| Hela | Human cervical cancer | 2.92 |

| SGC-7901 | Human gastric cancer | 4.96 |

| A549 | Human lung cancer | >10 |

| SW480 | Human colon cancer | >10 |

This data has been sourced from a study by Li et al. (2016).

MABA (Microplate Alamar Blue Assay) and LORA (Low Oxygen Recovery Assay): These assays are specifically used for testing the activity of compounds against Mycobacterium tuberculosis (Mtb). The MABA is used to determine the minimum inhibitory concentration (MIC) of a compound against replicating Mtb, while the LORA assesses the activity against non-replicating, dormant Mtb, which is relevant for targeting persistent infections. While these assays have been crucial in evaluating other phenanthridine (B189435) derivatives as potential anti-tubercular agents, there is no published data on the evaluation of this compound using MABA or LORA.

Leveraging Public Databases and Resources for Compound Characterization and Biological Activity Data (e.g., ChEMBL, PubChem)

Public databases such as ChEMBL and PubChem are invaluable resources in chemical biology and drug discovery. They aggregate vast amounts of data on chemical compounds, their biological activities, and their relationships with molecular targets.

PubChem: A database of chemical molecules and their activities against biological assays. It contains information on the chemical structure, properties, and biological activities of millions of compounds. A search for "this compound" as a specific entity with associated biological data in PubChem does not yield a dedicated entry with the reported experimental results. The parent compound, phenanthridinone, is well-documented (CID 1853).

ChEMBL: A manually curated database of bioactive molecules with drug-like properties. It contains binding, functional, and ADMET data for a large number of compounds. Similar to PubChem, while the core phenanthridinone scaffold and many of its derivatives are present in ChEMBL, specific, aggregated data for the compound identified as "5a" in the cited literature is not readily found under this designation.

These databases are essential for initial literature searches, structure-activity relationship (SAR) studies, and for identifying known information about a compound or its analogs before embarking on new experimental work.

Emerging Research Directions and Broader Academic Implications

Continued Development of Novel Phenanthridinone Derivatives with Enhanced Biological Specificity

The core phenanthridinone structure is associated with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. rsc.orgrsc.orgresearchgate.net However, flat, sp²-rich molecular architectures can sometimes lead to poor therapeutic selectivity. acs.orgacs.org To address this, current research is focused on synthesizing novel phenanthridinone analogues with more complex, three-dimensional structures to improve biological specificity. acs.orgacs.org

One promising strategy involves the introduction of an all-carbon quaternary stereocenter into the phenanthridinone skeleton. acs.orgacs.org This modification has the potential to generate more intricate analogues with enhanced selectivity for their biological targets. acs.orgacs.org Researchers have successfully developed a four-step process to create various quaternary carbon-containing phenanthridinone analogues from inexpensive benzoic acid. acs.org This method allows for the introduction of diverse substituents on all three rings of the phenanthridinone core, offering a pathway to a wide range of new derivatives. acs.org

Furthermore, the development of derivatives with modified side chains has shown promise. For instance, studies on analogues of the natural product nitidine (B1203446) revealed that derivatives with a [(dimethylamino)ethyl]amino side chain at the C-6 position exhibited potent anticancer activities. researchgate.net Specifically, compound 5e , which features a phenanthridinone core, displayed exceptional cytotoxicity against several cancer cell lines. researchgate.net These findings underscore the importance of continued structural modification to discover derivatives with improved and more specific biological activities. mdpi.comresearchgate.net

Exploration of Phenanthridinones as Building Blocks for Functional Materials

Beyond their pharmacological applications, phenanthridinone derivatives are gaining attention as versatile building blocks for functional materials. rsc.orgmdpi.comresearchgate.net This interest is largely due to their high charge mobility, a property that makes them suitable for applications in materials science. rsc.org The unique electronic properties of the fused heterocyclic system provide a robust scaffold for creating complex organic molecules with tailored functions. a2bchem.com

The synthesis of phenanthridinone-based systems is being explored for the development of novel materials with specific optical or electronic properties. Their rigid, planar structure, combined with the potential for extensive functionalization, allows for the fine-tuning of their characteristics. This makes them candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The ability to synthesize a wide array of derivatives enables chemists to create innovative materials for various technological applications. a2bchem.com

Potential for Agrochemical Applications, including Plant Virus Inhibition

The broad biological activity of phenanthridinones extends to the field of agrochemicals. researchgate.neta2bchem.com Recent studies have investigated the potential of phenanthridinone derivatives as agents to combat plant diseases. A notable application is the inhibition of the Tobacco Mosaic Virus (TMV), a widespread and destructive plant pathogen. mdpi.com

In a study exploring derivatives of natural products like crinasiadine (B1194221) and trisphaeridine, several phenanthridinone-based compounds were synthesized and evaluated for their anti-TMV activity. mdpi.com The results were promising, with certain derivatives exhibiting inhibitory activities comparable to the commercial agrochemical ningnanmycin. mdpi.com Preliminary mechanistic studies suggested that one such compound, 18 , may function by interfering with the elongation phase of the TMV assembly process. mdpi.com This research opens a new avenue for the development of phenanthridine-structured agrochemicals, providing valuable leads for creating new crop protection agents. mdpi.com

Advancements in Enantioselective Synthesis for Chiral Phenanthridinone Derivatives

The development of methods for the enantioselective synthesis of chiral molecules is a significant goal in organic chemistry, as the stereochemistry of a compound can dramatically affect its biological activity. For phenanthridinone derivatives, particularly those containing quaternary stereocenters, controlling chirality is crucial for developing effective and selective therapeutic agents. brynmawr.edunih.gov

Significant progress has been made in the enantioselective synthesis of phenanthridinone derivatives through transition-metal-catalyzed reactions. A key development is the use of a Nickel-catalyzed intramolecular Mizoroki-Heck reaction. brynmawr.edunih.govresearchgate.netacs.org This method transforms symmetrical 1,4-cyclohexadienes into phenanthridinone analogues that contain a quaternary stereocenter with good to excellent yields and enantioselectivity. nih.govresearchgate.net The process is notable for being a rare example of a Ni-catalyzed intramolecular Heck reaction to form a six-membered ring with an all-carbon quaternary center. nih.gov This approach is an attractive alternative to palladium-catalyzed methods due to the lower cost of nickel and significantly faster reaction times. nih.govresearchgate.netacs.org Computational studies have been instrumental in understanding the catalytic cycle and the origins of enantioselectivity in these reactions. brynmawr.eduresearchgate.net

Integrated Computational and Experimental Approaches for Pre-clinical Lead Optimization

The integration of computational modeling with experimental synthesis and testing is becoming an increasingly powerful strategy for accelerating the drug discovery process. This dual approach is being applied to the pre-clinical lead optimization of phenanthridinone derivatives. mdpi.combrynmawr.edu

Computational studies, such as Density Functional Theory (DFT) calculations, provide deep insights into reaction mechanisms and the factors controlling stereoselectivity. brynmawr.eduresearchgate.net For instance, in the Ni-catalyzed enantioselective synthesis of phenanthridinones, computational analysis helped to elucidate the role of the chiral ligand and the reductant in determining the final product's enantiomeric excess. researchgate.net These theoretical findings guide the design of new catalysts and reaction conditions to improve efficiency and selectivity. researchgate.net